molecular formula C24H19N3O3 B11684404 propan-2-yl 4-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}benzoate

propan-2-yl 4-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}benzoate

Cat. No.: B11684404
M. Wt: 397.4 g/mol
InChI Key: OOQSQUPUBWADDP-QGOAFFKASA-N
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Description

PROPAN-2-YL 4-{5-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE is a complex organic compound that features a unique combination of benzodiazole, furan, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 4-{5-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE typically involves multiple steps:

    Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Synthesis of the Furan Ring: The furan ring can be constructed via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling of Benzodiazole and Furan Rings: The benzodiazole and furan rings are coupled through a Knoevenagel condensation reaction, using cyanoacetic acid as the coupling agent.

    Esterification: The final step involves the esterification of the resulting compound with isopropyl alcohol and benzoic acid under acidic conditions to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzodiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

Its benzodiazole moiety is known for its biological activity, including antimicrobial and anticancer properties .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 4-{5-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets. The benzodiazole moiety can interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 2-aminobenzodiazole and 2-methylbenzodiazole share the benzodiazole core but differ in their substituents and overall structure.

    Furan Derivatives: Compounds such as furan-2-carboxylic acid and 2-furylmethanol are structurally related but lack the benzodiazole and cyano groups.

Uniqueness

PROPAN-2-YL 4-{5-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE is unique due to its combination of benzodiazole, furan, and benzoate moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

propan-2-yl 4-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoate

InChI

InChI=1S/C24H19N3O3/c1-15(2)29-24(28)17-9-7-16(8-10-17)22-12-11-19(30-22)13-18(14-25)23-26-20-5-3-4-6-21(20)27-23/h3-13,15H,1-2H3,(H,26,27)/b18-13+

InChI Key

OOQSQUPUBWADDP-QGOAFFKASA-N

Isomeric SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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